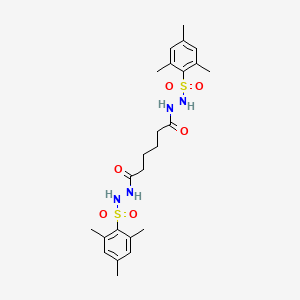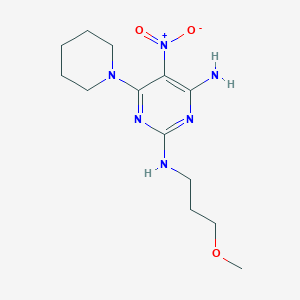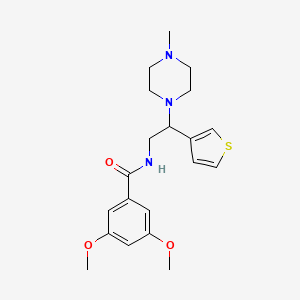
N'1,N'6-bis(2,4,6-trimethylbenzenesulfonyl)hexanedihydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’1,N’6-bis(2,4,6-trimethylbenzenesulfonyl)hexanedihydrazide is a chemical compound with the molecular formula C24H34N4O6S2 and a molecular weight of 538.68 g/mol. This compound is primarily used in scientific research and exhibits interesting properties such as thermal stability and self-assembly behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N’1,N’6-bis(2,4,6-trimethylbenzenesulfonyl)hexanedihydrazide can be synthesized through a condensation reaction between 1,6-dihydrazidehexane and 2,4,6-trimethylbenzenesulfonyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for N’1,N’6-bis(2,4,6-trimethylbenzenesulfonyl)hexanedihydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N’1,N’6-bis(2,4,6-trimethylbenzenesulfonyl)hexanedihydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen atoms.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen atoms.
Substitution: Substituted derivatives with nucleophiles replacing sulfonyl groups.
Aplicaciones Científicas De Investigación
N’1,N’6-bis(2,4,6-trimethylbenzenesulfonyl)hexanedihydrazide has several scientific research applications:
Material Science: Due to its thermal stability and self-assembly behavior, it is used in the development of supramolecular assemblies such as nanofibers and vesicles
Medicinal Chemistry: It has been investigated for its potential antibacterial and antifungal properties. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of hydrazones and other derivatives.
Mecanismo De Acción
The exact mechanism of action of N’1,N’6-bis(2,4,6-trimethylbenzenesulfonyl)hexanedihydrazide is not fully understood. its biological activity is thought to be related to its ability to interact with cellular components, potentially disrupting cell membranes or interfering with enzyme activity . Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trimethylbenzenesulfonyl Hydrazones: These compounds share the 2,4,6-trimethylbenzenesulfonyl group and exhibit similar antibacterial activity.
N,N’-Bis(2,4,6-trimethoxyphenyl)oxalamide: This compound has similar structural features and is used in similar applications.
Uniqueness
N’1,N’6-bis(2,4,6-trimethylbenzenesulfonyl)hexanedihydrazide is unique due to its specific combination of thermal stability, self-assembly behavior, and potential biological activity. Its ability to form supramolecular assemblies sets it apart from other similar compounds, making it a valuable material for various scientific research applications.
Propiedades
IUPAC Name |
1-N',6-N'-bis[(2,4,6-trimethylphenyl)sulfonyl]hexanedihydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O6S2/c1-15-11-17(3)23(18(4)12-15)35(31,32)27-25-21(29)9-7-8-10-22(30)26-28-36(33,34)24-19(5)13-16(2)14-20(24)6/h11-14,27-28H,7-10H2,1-6H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZOUVSAJWLYRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NNC(=O)CCCCC(=O)NNS(=O)(=O)C2=C(C=C(C=C2C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Tert-butyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2572201.png)
![7-[2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2572202.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea](/img/structure/B2572203.png)

![1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2572205.png)
![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopyrrolidin-1-yl)propanoic acid](/img/structure/B2572207.png)

![2-{[4-(3-METHYLPHENOXY)BUTYL]SULFANYL}-1H-1,3-BENZODIAZOLE](/img/structure/B2572210.png)



![1-{[2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl]carbamoyl}-1-methylethyl acetate](/img/structure/B2572220.png)
